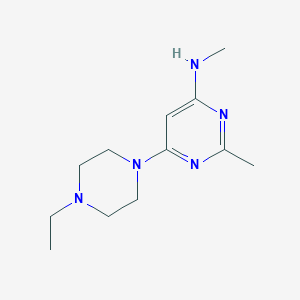

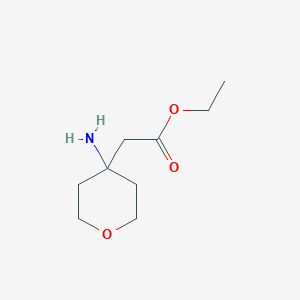

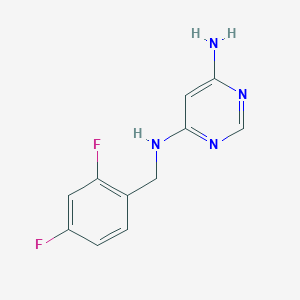

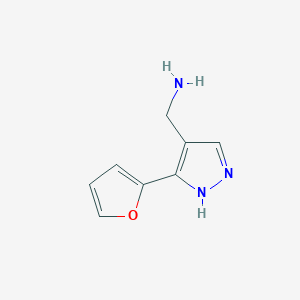

![molecular formula C7H10N4O2 B1493150 4,6-二氧代六氢吡咯并[3,4-c]吡咯-2(1H)-羧酰胺 CAS No. 1857215-72-5](/img/structure/B1493150.png)

4,6-二氧代六氢吡咯并[3,4-c]吡咯-2(1H)-羧酰胺

描述

The compound “4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide” is a chemical compound with a complex structure . It is related to the compound “(3aR,6aS)-N-(3-Bromo-2-chlorobenzyl)-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide” which has a molecular formula of C14H13BrClN3O3 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a catalyst, metal and additive free generation of carbonyl ylides by blue LED irradiation of aryl diazoacetates in the presence of aldehydes has been described . The resulting ylides underwent [3+2] cycloaddition with substituted maleimides present in the reaction mixture to afford 4, 6-dioxo-hexahydro-1H-furo [3, 4-c] pyrrole in excellent yields .Molecular Structure Analysis

The molecular structure of the related compound “(3aR,6aS)-N-(3-Bromo-2-chlorobenzyl)-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide” has been reported . It has a molecular formula of C14H13BrClN3O3, an average mass of 386.628 Da, and a monoisotopic mass of 384.982880 Da .Chemical Reactions Analysis

The compound can undergo [3+2] cycloaddition reactions with substituted maleimides . This reaction was performed under blue LED irradiation and resulted in the formation of 4, 6-dioxo-hexahydro-1H-furo [3, 4-c] pyrrole .Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound “cis-4,6-Dioxohexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester” have been reported . It has a molecular weight of 240.26 and is a solid at room temperature .科学研究应用

4,6-二氧代六氢吡咯并[3,4-c]吡咯-2(1H)-羧酰胺应用的综合分析:

抗癌活性

该化合物在选择性抑制 A549(肺癌)、HeLa(宫颈癌)和 HepG2(肝癌)等癌细胞的增殖方面显示出潜力,其 IC50 值为 1-2 μM。 进一步的研究可以探索其在细胞水平上的作用机制及其在靶向癌症治疗中的功效 .

抗病毒特性

尽管在搜索结果中没有找到关于抗病毒特性的具体研究,但相关化合物已被合成用于抗病毒研究。 这表明该化合物可能存在一个值得进一步探索的应用领域 .

有机电子学

相关的噻吩并[3,4-c]吡咯-4,6-二酮部分以其强大的吸电子性能而闻名,这有利于在掺入聚合物主链时增加分子间相互作用并减小带隙。 这种特性可以利用在有机电子学材料的设计中,例如在体异质结太阳能电池中 .

有机太阳能电池效率

已经进行研究以使用与相关化合物相关的末端受体修饰方法来提高有机太阳能电池的效率。 这表明我们感兴趣的化合物可以潜在地用于设计新的分子以提高有机太阳能电池的性能 .

细胞机制研究

来自相关研究的最活跃化合物在细胞水平上进行了研究,这意味着我们的化合物也可以用于类似的调查目的,以更好地了解细胞机制 .

聚合物主链掺入

由于其结构特性,该化合物可以掺入聚合物主链中,以创建具有所需电子特性的材料,用于各种应用,包括但不限于太阳能电池和其他有机电子器件 .

这些是基于相关化合物及其特性的某些独特应用。 进一步的研究和实验将是必要的,以确认这些应用是否适用于 4,6-二氧代六氢吡咯并[3,4-c]吡咯-2(1H)-羧酰胺。

蓝光 LED 诱导的三组分反应 合成与抗病毒研究 噻吩并[3,4-c]吡咯-4,6-二酮基共轭 噻吩并[3,4-c]吡咯-4,6-二酮的合成与应用 设计噻吩并[3,4-c]吡咯-4,6-二酮核心基

作用机制

The exact mechanism of action of 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide is not well understood, but it is believed to be related to its ability to form hydrogen bonds and interact with proteins. 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide has been shown to interact with a variety of proteins, including enzymes and receptors, and this interaction is thought to be responsible for its biochemical and physiological effects.

Biochemical and Physiological Effects

4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide has been found to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer activities. In vitro studies have demonstrated that 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide can scavenge free radicals, reduce inflammation, and inhibit the growth of cancer cells. In vivo studies have also shown that 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide can protect against oxidative stress and reduce inflammation.

实验室实验的优点和局限性

The use of 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide in lab experiments has a number of advantages, including its low cost, ease of synthesis, and wide range of biochemical and physiological effects. However, there are also some limitations to its use, such as its instability in solution and its potential to interact with proteins.

未来方向

There are a number of potential future directions for the use of 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide, including the development of new drugs and nanomaterials, and the study of its biochemical and physiological effects. Additionally, further research into its mechanism of action and its potential applications in biotechnology and medicine is needed. Finally, further research into its potential toxic effects is also needed to ensure its safe use in laboratory experiments.

属性

IUPAC Name |

1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-5-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c8-7(9)11-1-3-4(2-11)6(13)10-5(3)12/h3-4H,1-2H2,(H3,8,9)(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZMDJICIOGUIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1C(=N)N)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

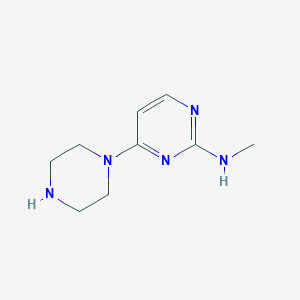

![2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1493067.png)